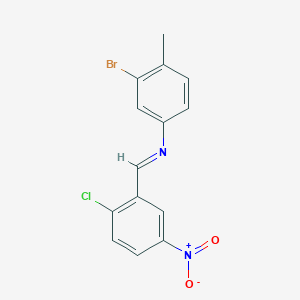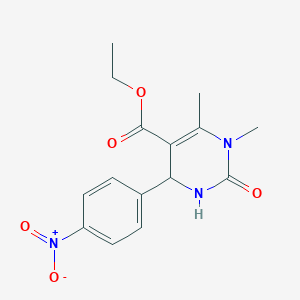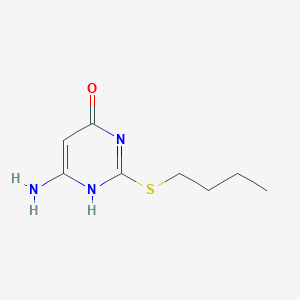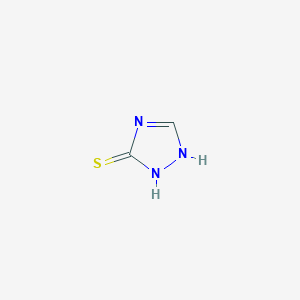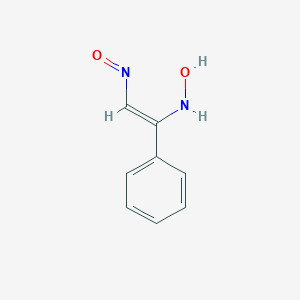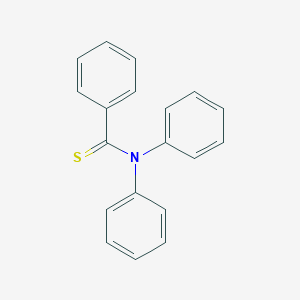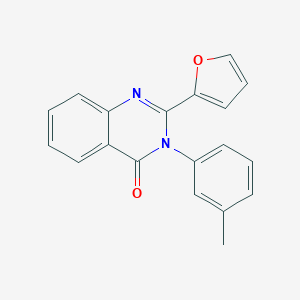
4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)-, also known as FMQ, is a heterocyclic compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the quinazolinone family, which is known for its diverse biological activities, including antitumor, antimicrobial, anti-inflammatory, and analgesic effects. In
Mecanismo De Acción
4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- exerts its anticancer effects by targeting various signaling pathways involved in cancer progression. It inhibits the PI3K/Akt/mTOR pathway, which is known to promote cell survival and proliferation. 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression. Additionally, 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- induces DNA damage and inhibits topoisomerase II activity, leading to cell cycle arrest and apoptosis.
Efectos Bioquímicos Y Fisiológicos
4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- has been shown to have several biochemical and physiological effects. It inhibits the activity of protein kinase CK2, which is involved in cell proliferation and survival. 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- also inhibits the activity of carbonic anhydrase IX, which is overexpressed in various cancers and promotes tumor growth. Additionally, 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized using simple methods. 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- also has a high purity, which allows for accurate and reproducible experiments. However, 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. Additionally, 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- has not been extensively tested in animal models, and its toxicity profile is not well understood.
Direcciones Futuras
There are several future directions for 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- research. One potential direction is to investigate its potential as a combination therapy with other anticancer agents. 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- has been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin. Another potential direction is to investigate its potential as a therapeutic agent for other diseases, such as inflammation and neuropathic pain. Additionally, further studies are needed to understand the toxicity profile of 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- and its potential for clinical use.
Métodos De Síntesis
4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- can be synthesized using various methods, including the condensation of 2-furanylamine with 3-methylbenzaldehyde, followed by cyclization with urea. This method yields 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- with a purity of 98%. Another method involves the reaction of 2-furanylamine with 3-methylbenzoyl chloride in the presence of a base, followed by cyclization with urea. This method yields 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- with a purity of 95%.
Aplicaciones Científicas De Investigación
4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- has been extensively studied for its potential therapeutic applications. One of the most promising applications is its use as an anticancer agent. 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It works by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
Propiedades
Número CAS |
62820-53-5 |
|---|---|
Nombre del producto |
4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- |
Fórmula molecular |
C19H14N2O2 |
Peso molecular |
302.3 g/mol |
Nombre IUPAC |
2-(furan-2-yl)-3-(3-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C19H14N2O2/c1-13-6-4-7-14(12-13)21-18(17-10-5-11-23-17)20-16-9-3-2-8-15(16)19(21)22/h2-12H,1H3 |
Clave InChI |
LZQFIRGXPQOLCK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4 |
SMILES canónico |
CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187494.png)

![Furan, 2,2'-[(4-bromophenyl)methylene]bis[5-methyl-](/img/structure/B187496.png)
![(5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone](/img/structure/B187497.png)
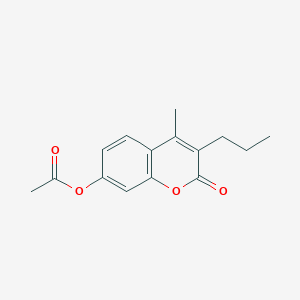
![Methyl 2-[[2-[(2-nitrophenyl)sulfonyl-phenyl-amino]acetyl]amino]benzoate](/img/structure/B187501.png)
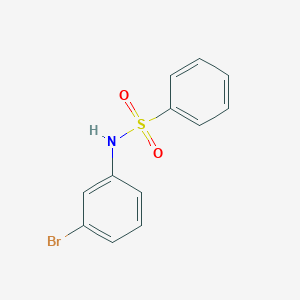
![6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B187503.png)
